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Kyoto, Japan - A novel ionizable lipid, TCL053, is demonstrating significant promise in the in

vivo delivery of genetic material to muscle tissue, offering a potentially safer and more effective

alternative to conventional delivery systems. This comparison guide provides a detailed

analysis of the efficacy of TCL053-based lipid nanoparticles (LNPs) in comparison to other

delivery platforms, supported by experimental data from preclinical studies in a Duchenne

muscular dystrophy (DMD) mouse model.

Executive Summary
Recent advancements in gene therapy have been hampered by the challenge of safe and

efficient delivery of therapeutic payloads to target tissues. Viral vectors, particularly adeno-

associated viruses (AAVs), have been a primary tool, but concerns regarding immunogenicity

and the inability for repeated administration limit their clinical utility. TCL053, a novel ionizable

amino lipid, forms the core of a lipid nanoparticle (LNP) delivery system that has shown

remarkable efficacy in delivering mRNA and CRISPR/Cas9 components to muscle tissue in

vivo.

Key findings from studies utilizing a humanized mouse model of DMD demonstrate that

TCL053-LNPs can achieve superior exon-skipping efficiency and dystrophin protein restoration

compared to other non-viral and even some viral-based approaches. This guide will delve into
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the quantitative data, experimental methodologies, and the underlying biological pathways,

providing researchers, scientists, and drug development professionals with a comprehensive

overview of this next-generation delivery platform.

Comparative Efficacy of TCL053-LNPs
The in vivo performance of TCL053-LNPs has been rigorously evaluated, primarily in the

context of CRISPR/Cas9-mediated gene editing for DMD. The data presented below

summarizes the key efficacy parameters of TCL053-LNPs and compares them with other

delivery systems.

Delivery
System

Cargo
Administrat
ion Route

Efficacy
Metric

Result Source

TCL053-LNP

Cas9

mRNA/sgRN

A

Intramuscular

(IM)

Dystrophin

Positive

Fibers

38.5% (after

6 injections)

Kenjo et al.,

2021

TCL053-LNP

Cas9

mRNA/sgRN

A

Intramuscular

(IM)

Exon

Skipping

Efficiency

~10%
Kenjo et al.,

2021

MC3-LNP

Cas9

mRNA/sgRN

A

Intramuscular

(IM)

Exon

Skipping

Efficiency

Lower than

TCL053-LNP

Kenjo et al.,

2021[1]

in vivo-

jetRNA®

Cas9

mRNA/sgRN

A

Intramuscular

(IM)

Exon

Skipping

Efficiency

Lower than

TCL053-LNP

Kenjo et al.,

2021[1]

AAV vector
CRISPR/Cas

9

Intramuscular

(IM)

Dystrophin

Restoration

Variable,

immunogenic

General

literature

ASO

Antisense

Oligonucleoti

de

Intramuscular

(IM)

Exon

Skipping

Efficiency

Up to 15%

(transient)

Kenjo et al.,

2021[2]

Table 1: Comparative in vivo efficacy of TCL053-LNPs and other delivery systems for muscle-

targeted gene therapy in DMD mouse models.
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One of the landmark studies demonstrated that six intramuscular injections of TCL053-LNPs

carrying Cas9 mRNA and sgRNA resulted in the restoration of dystrophin protein in 38.5% of

muscle fibers in a DMD mouse model.[2] Furthermore, TCL053-LNPs exhibited a five-fold

higher exon-skipping efficiency compared to LNPs formulated with the well-known ionizable

lipid, MC3.[1][3] When compared to the commercially available in vivo mRNA delivery reagent,

in vivo-jetRNA®, TCL053-LNPs also demonstrated superior exon skipping efficacy.[1]

A significant advantage of the TCL053-LNP system is its low immunogenicity, which allows for

repeated administrations.[1] This is a critical distinction from AAV vectors, which often elicit a

strong immune response that prevents subsequent dosing.[1] While antisense oligonucleotides

(ASOs) can achieve high initial exon skipping, their effects are transient.[2]

Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are

provided below.

TCL053-LNP Formulation
Lipid nanoparticles were formulated using a microfluidic mixing device. The lipid phase,

dissolved in ethanol, consisted of a precise molar ratio of the ionizable lipid TCL053, the

phospholipid DPPC (Dipalmitoylphosphatidylcholine), cholesterol, and a PEG-lipid (DMG-PEG)

at 60:10.6:27.3:2.1.[4] This lipid solution was rapidly mixed with an aqueous phase containing

the mRNA or CRISPR/Cas9 components in a citrate buffer. The resulting nanoparticles were

then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-

encapsulated components. The final LNP product typically had a particle size of approximately

79.1 nm with a high encapsulation efficiency.[4]

In Vivo Animal Studies
All animal experiments were conducted in accordance with approved institutional guidelines. A

humanized Duchenne muscular dystrophy (DMD) mouse model, which harbors a humanized

exon sequence, was utilized for these studies.[1]

Intramuscular (IM) Injection: For local delivery, a total of 20 µg of Cas9 mRNA and sgRNA

encapsulated in TCL053-LNPs were injected directly into the tibialis anterior (TA) muscle of
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the DMD mice.[2] In studies involving repeated administrations, injections were performed at

specified intervals.[2]

Limb Perfusion: To achieve broader muscle targeting in the hindlimb, a limb perfusion

technique was employed. The TCL053-LNP solution was injected into the dorsal saphenous

vein while a tourniquet was applied to the upper thigh to temporarily isolate the limb's

circulation.[5] This method facilitates the delivery of the therapeutic agent to multiple muscle

groups within the limb.[5]

Efficacy Assessment
Exon Skipping Analysis: Total RNA was extracted from muscle tissue, and reverse

transcription-polymerase chain reaction (RT-PCR) was performed to amplify the region of the

dystrophin transcript targeted for exon skipping. The percentage of exon skipping was

quantified by analyzing the intensity of the PCR bands corresponding to the skipped and

unskipped transcripts.[1]

Dystrophin Protein Staining: Muscle cryosections were stained with an antibody specific for

the dystrophin protein. The percentage of dystrophin-positive fibers was determined by

counting the number of fibers showing clear sarcolemmal staining relative to the total

number of muscle fibers in the section.[2]

Signaling Pathways and Experimental Workflows
The delivery of therapeutic cargo via TCL053-LNPs initiates a cascade of events leading to the

desired genetic modification and subsequent protein expression. The diagrams below illustrate

the key signaling pathway for dystrophin restoration and the experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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